N-Desmethylflumazenil

PET radiochemistry carbon-11 labeling radiotracer synthesis

N-Desmethylflumazenil (Ro 15-5528) is the N-demethylated derivative of the clinically used benzodiazepine antagonist flumazenil. It functions as the proximal metabolite of flumazenil, formed via cytochrome P450-mediated oxidative N-demethylation.

Molecular Formula C14H12FN3O3
Molecular Weight 289.26 g/mol
CAS No. 79089-72-8
Cat. No. B149649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylflumazenil
CAS79089-72-8
SynonymsEthyl 8-fluoro-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Molecular FormulaC14H12FN3O3
Molecular Weight289.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CNC(=O)C3=C(N2C=N1)C=CC(=C3)F
InChIInChI=1S/C14H12FN3O3/c1-2-21-14(20)12-11-6-16-13(19)9-5-8(15)3-4-10(9)18(11)7-17-12/h3-5,7H,2,6H2,1H3,(H,16,19)
InChIKeyVZVRAZNHBCFAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethylflumazenil (CAS 79089-72-8): Strategic Procurement for PET Tracer Synthesis and Flumazenil Metabolite Research


N-Desmethylflumazenil (Ro 15-5528) is the N-demethylated derivative of the clinically used benzodiazepine antagonist flumazenil. It functions as the proximal metabolite of flumazenil, formed via cytochrome P450-mediated oxidative N-demethylation [1]. Its defining structural feature—the absence of the N-5 methyl group relative to flumazenil—converts it into the obligate chemical precursor for carbon-11 radiolabeling, enabling the routine production of the CNS PET imaging agent [11C]flumazenil [2]. The compound carries the CAS registry number 79089-72-8 and a molecular weight of 289.26 g/mol .

Why Flumazenil and Its Other Metabolites Cannot Substitute for N-Desmethylflumazenil in Radiochemical and Analytical Workflows


Generic substitution fails for N-desmethylflumazenil because no in-class compound simultaneously meets the dual requirement of possessing a nucleophilic N-5 secondary amine capable of [11C]methylation and faithfully recapitulating the metabolic profile of flumazenil. Flumazenil itself bears a tertiary N-5 methyl group and cannot serve as a methylation substrate [1]. Flumazenil acid (8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid), the competing hydrolysis metabolite, lacks the ethyl ester moiety and thus differs in both chromatographic retention and ionization efficiency, making it unsuitable as a direct analytical surrogate for N-desmethylflumazenil in LC-MS/MS assays [2]. The core question for procurement is not merely activity at the benzodiazepine site, but the structural necessity of an unmethylated N-5 position for the intended application.

N-Desmethylflumazenil (CAS 79089-72-8): Head-to-Head Quantitative Evidence for Scientific Selection


[11C]Methylation Reactivity: N-Desmethylflumazenil Enables One-Step Radiolabeling Unattainable with Flumazenil

N-Desmethylflumazenil serves as the direct precursor for [11C]flumazenil via N-methylation with [11C]CH3OTf. The automated synthesis using 0.5 mg of desmethylflumazenil yields [11C]flumazenil with a radiochemical yield of 120±10 mCi from 1500±50 mCi [11C]COx, achieving a radiochemical purity exceeding 98% and a specific activity of 3500 mCi/µmol at end of synthesis, with a total synthesis time of only 18 minutes [1]. In contrast, flumazenil itself cannot be used as a substrate for this reaction because its N-5 position is already methylated; any attempt to radiolabel flumazenil directly would require an entirely different, less efficient precursor strategy [1].

PET radiochemistry carbon-11 labeling radiotracer synthesis GABA-A receptor imaging

Enzymatic Formation Route: CYP450-Mediated N-Demethylation Distinguishes N-Desmethylflumazenil from Flumazenil Acid

In human liver microsomes, flumazenil undergoes two competing biotransformation pathways: ester hydrolysis to flumazenil acid, catalyzed by carboxylesterases (specific activity 5.8 nmol/(min·mg protein) for the purified isozyme, KM 665 µM), and oxidative N-demethylation to N-desmethylflumazenil, catalyzed by NADPH-dependent cytochrome P450 enzymes [1]. The N-demethylated metabolite was detected exclusively in the presence of an NADPH-generating system, confirming the obligatory role of CYP450 enzymes [1]. Flumazenil acid, by contrast, is formed independently of NADPH and instead requires carboxylesterase activity [1].

flumazenil metabolism cytochrome P450 drug metabolite profiling in vitro microsomal assay

[18F]Fluoroethylation Versatility: N-Desmethylflumazenil Enables Dual-Emitter Labeling Strategies Unavailable with Flumazenil

Beyond [11C]methylation, commercial availability of desmethylflumazenil as a precursor directly enables the synthesis of fluorine-18 labeled derivatives, specifically 5-(2′-[18F]fluoroethyl)-5-desmethylflumazenil ([18F]FEFMZ) [1]. A related radiosynthesis using a commercially available precursor achieved [18F]FFMZ production of up to 7 GBq with synthesis completion in less than 80 minutes and radiochemical purity exceeding 98% [1]. Flumazenil, possessing an N-5 methyl group, cannot undergo this nucleophilic fluoroethylation at the N-5 position, rendering it unusable for this clinically relevant 18F-labeling strategy [1].

fluorine-18 PET tracer dual-emitter labeling radiopharmaceutical development GABA receptor imaging

Purity Specification for Reference Standard Procurement: ≥95% N-Desmethylflumazenil Supports Regulatory-Grade Analytical Validation

Commercially supplied N-desmethylflumazenil (Ro 15-5528) is characterized as colorless crystals with purity ≥95%, accompanied by certificates of analysis including 1H and 19F NMR spectra . In the context of flumazenil drug product quality control, N-desmethylflumazenil functions as a critical impurity reference standard for HPLC method development and validation, supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . Flumazenil itself, while the API, does not serve as a surrogate for its own desmethyl impurity in system suitability testing, because co-elution or spectral overlap would mask the impurity peak .

pharmaceutical impurity standard USP/EP compliance method validation ANDAs and DMF submissions

High-Value Application Scenarios for N-Desmethylflumazenil Driven by Quantitative Evidence


Routine Production of [11C]Flumazenil for Clinical PET Imaging of Central Benzodiazepine Receptors

Procurement of N-desmethylflumazenil in milligram quantities directly enables the automated, GMP-compliant synthesis of [11C]flumazenil with a consistent radiochemical yield of 120±10 mCi, >98% purity, and specific activity of 3500 mCi/µmol in under 18 minutes [1]. This application is quantitatively validated across 20 consecutive production runs [1].

CYP450 Phenotyping and Drug-Drug Interaction Studies Using Authentic N-Desmethylflumazenil Metabolite Standard

The N-desmethylflumazenil reference standard is essential for calibrating LC-MS/MS assays designed to quantify CYP450-mediated flumazenil N-demethylation in human liver microsomal incubations. The metabolite's formation is strictly NADPH-dependent, distinguishing it from the carboxylesterase-derived flumazenil acid [1]. Accurate quantitation of this metabolite is critical for in vitro drug-drug interaction (DDI) risk assessment [1].

Development and Validation of HPLC Impurity Methods for Flumazenil Drug Product ANDA Submissions

N-Desmethylflumazenil serves as a pharmacopeial impurity reference standard (purity ≥95%, identity confirmed by 1H and 19F NMR) [1] for the development, validation, and routine quality control of flumazenil finished dosage forms. Its use is mandated for system suitability testing in HPLC methods to ensure accurate resolution and quantification of the N-desmethyl impurity from the flumazenil API peak .

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